N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound belonging to the pyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with methylamine under specific conditions. One common method includes the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced dihydropyridine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as cannabinoid receptors and enzymes in the endocannabinoid system.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds share a similar pyridine core structure and exhibit antiproliferative activity.
Nicotinamide Derivatives: Compounds like nicotinamide and its derivatives have similar biological roles and therapeutic applications.
Uniqueness: N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which enhances its biological activity and chemical reactivity compared to other pyridine derivatives .
Properties
IUPAC Name |
N-methyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6(10)5-3-2-4-9-7(5)11/h2-4H,1H3,(H,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOHRGMGXMTVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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